N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Description
N-(5-Chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a 5-chloro-2-pyridinyl group via a carboxamide bridge. The 5-chloro substitution on the pyridine ring enhances lipophilicity and may influence binding affinity, while the thiadiazole moiety contributes to electronic and steric properties critical for molecular recognition .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4OS/c9-5-1-2-7(10-3-5)11-8(14)6-4-15-13-12-6/h1-4H,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZNEPCRIAPSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Chlorination: The pyridine ring is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reaction: The chlorinated pyridine is then coupled with the thiadiazole ring through an amide bond formation, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the pyridine ring, converting it to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide exhibits a range of biological activities:
- Anticancer Properties : Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The mechanism of action involves inhibition of lipoxygenase enzymes, which are implicated in tumor progression and inflammation. For instance, derivatives of this compound have shown significant enzyme inhibitory activity against 15-lipoxygenase-1, suggesting its potential as a lead compound for anticancer drug development .
- Antimicrobial Activity : Compounds containing the thiadiazole moiety have been reported to possess antimicrobial properties. This compound derivatives have been synthesized and tested against various bacterial strains, demonstrating promising results that warrant further investigation .
- Anti-inflammatory Effects : The compound's anti-inflammatory properties have also been explored. Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The structural modifications at the thiadiazole ring and the carboxamide group significantly impact its biological activity.
Synthesis Overview
The synthesis generally follows these steps:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the 5-chloro-2-pyridyl group via nucleophilic substitution.
- Acylation to form the carboxamide functional group.
The following table summarizes key synthetic routes and yields:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + Acid Chloride | 70% |
| 2 | Nucleophilic Substitution | 5-Chloro-2-pyridine | 65% |
| 3 | Acylation | Acetic Anhydride | 75% |
Case Studies and Research Findings
Several studies have documented the pharmacological evaluation of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the cytotoxicity of various derivatives against cancer cell lines using the MTT assay. The results indicated that nitro-substituted derivatives exhibited higher cytotoxicity compared to others .
- Inhibition of Lipoxygenase : Another research article focused on the inhibition of lipoxygenase enzymes by synthesized derivatives. The findings suggest that compounds with specific substitutions at the phenyl ring showed enhanced inhibitory activity against lipoxygenase compared to standard drugs like doxorubicin .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would vary based on the biological system and the specific derivative used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Antimicrobial Research
Several thiadiazole-carboxamide derivatives have been explored for antimicrobial activity:
Key Observations :
- Bioactivity : Compound 3a () demonstrates direct enzyme inhibition (CysE) and bactericidal activity, dependent on cysteine availability in the medium. This highlights the role of thiadiazole-carboxamides in disrupting bacterial sulfur metabolism .
- Structural Influence : The 5-chloro-2-pyridinyl group in the target compound may enhance target binding compared to nitro or benzothiazole substituents due to its electron-withdrawing and hydrophobic properties.
Comparison with Pyridinyl-Thiadiazole Derivatives
describes 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides (e.g., compounds 18p, 18q), which differ in thiadiazole ring position (1,3,4 vs. 1,2,3) and substituent placement:
- N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) : Exhibits distinct NMR shifts (e.g., δ 8.95 ppm for pyridine-H) and higher melting points (199–200°C) compared to the target compound, suggesting varied crystallinity and solubility .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Eszopiclone (), a 5-chloro-2-pyridinyl-containing drug, undergoes decarboxylation and oxidation. This suggests that the target compound’s chloro-pyridinyl group may similarly influence metabolic pathways, though its thiadiazole core could introduce unique degradation products .
- Toxicity : The reduced toxicity of Eszopiclone compared to racemic zopiclone underscores the importance of stereochemistry and substituent choice—factors relevant to optimizing the safety profile of thiadiazole-carboxamides .
Biological Activity
N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
- Molecular Formula : C8H5ClN4OS
- Molecular Weight : 240.67 g/mol
- CAS Number : 478261-67-5
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound is no exception. Studies have shown that compounds with thiadiazole scaffolds can demonstrate varying degrees of antibacterial and antifungal activity.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
The presence of the chloro substituent in the pyridine ring enhances the compound's interaction with microbial targets, leading to improved efficacy against various pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The results indicated significant inhibition of cell proliferation at non-toxic concentrations.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of the Epidermal Growth Factor Receptor (EGFR) pathways.
Anti-inflammatory Activity
Thiadiazole derivatives are also noted for their anti-inflammatory properties. This compound has been tested for its ability to reduce inflammation markers in vitro.
Research Findings on Anti-inflammatory Effects
In a study assessing the anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
